molecular formula C17H21F2NO2 B2498140 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one CAS No. 2097923-68-5

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one

Cat. No. B2498140
CAS RN: 2097923-68-5
M. Wt: 309.357
InChI Key: QPDQFJSUZSCGKH-UHFFFAOYSA-N
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Description

The synthesis and study of complex organic compounds, including spiro and azaspiro derivatives, are significant in the field of medicinal and materials chemistry. These compounds often exhibit unique physical and chemical properties due to their distinct molecular structures.

Synthesis Analysis

Spiro compounds, characterized by their spiraled molecular structure, are synthesized through various chemical reactions, including electrophilic ipso-halocyclization and copper-catalyzed difluoroalkylation. For example, the synthesis of 8-(polyfluoroalkoxy)-1-azaspiro[4.5]deca-3,6,9-trien-2-ones demonstrates the utilization of electrophilic ipso-halocyclization of N-arylpropynamides with polyfluoroalkyl alcohols, yielding compounds with notable yields (Wang et al., 2009). Similarly, difluoroalkylated 2-azaspiro[4.5]decanes have been synthesized via copper-catalyzed difluoroalkylation, demonstrating the diverse synthetic routes available for these types of molecules (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of spiro compounds can be intricate, with various substituents influencing the overall molecular configuration. The crystal structure analysis of related compounds, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, provides insights into the spatial arrangement and the impact of substituents on the molecular framework. These studies reveal the conformations adopted by different rings in the molecules and their intermolecular interactions (Manjunath et al., 2011).

Chemical Reactions and Properties

Spiro compounds participate in various chemical reactions, reflecting their chemical reactivity and potential for further functionalization. The electrophilic ipso-halocyclization and difluoroalkylation reactions mentioned earlier are prime examples of how these compounds can be synthesized and modified to achieve desired properties.

Physical Properties Analysis

The physical properties of spiro compounds, such as melting points and solubility, can be significantly influenced by their molecular structure. For example, the synthesis and liquid crystal properties of certain spiro compounds indicate the relationship between molecular design and mesomorphic (liquid crystalline) properties, showcasing how the arrangement of fluoro-substituents affects the thermal stability and type of mesophase formed (Byron et al., 1995).

Scientific Research Applications

Selective Antagonist of Alpha 1-Adrenoceptors

BMY 7378, a compound structurally related to 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one, has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype. This compound, through competition assays, has demonstrated high affinity for rat aorta alpha 1-adrenoceptor, indicating its potential application in cardiovascular research and drug development (Goetz et al., 1995).

Dipeptide Synthons in Peptide Synthesis

In the realm of organic chemistry, the synthesis of compounds similar to 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one has been explored. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a structurally related compound, has been synthesized and used in peptide synthesis as a dipeptide building block. This showcases the compound's potential in the synthesis of complex biological molecules like peptides and proteins (Suter et al., 2000).

Spirocyclopropane Derivatives in Corrosion Inhibition

Research on spirocyclopropane derivatives, which are structurally related to 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one, has demonstrated their potential as corrosion inhibitors. Such compounds have shown effective inhibition properties for mild steel corrosion in acidic solutions. This application is significant in the field of materials science and engineering for the protection of metals against corrosion (Chafiq et al., 2020).

properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO2/c1-2-22-14-5-3-13(4-6-14)11-15(21)20-9-7-16(8-10-20)12-17(16,18)19/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDQFJSUZSCGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one

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